molecular formula C9H7ClFIO B14044920 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

Cat. No.: B14044920
M. Wt: 312.50 g/mol
InChI Key: OLCSXFZZSAEKGW-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H7ClFIO and its molecular weight is 312.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClFIO

Molecular Weight

312.50 g/mol

IUPAC Name

1-chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

InChI

InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3

InChI Key

OLCSXFZZSAEKGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)I)Cl

Origin of Product

United States

Foundational & Exploratory

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one Chemical Structure Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is a highly specialized


-haloketone intermediate characterized by a dense "three-point" pharmacophore potential. Its structure combines a reactive electrophilic core (chloro-ketone) with a halogenated aryl ring designed for late-stage diversification.
  • The Fluorine (C4') enhances metabolic stability and lipophilicity.

  • The Iodine (C2') serves as an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

  • The

    
    -Chloro Ketone  moiety acts as a linchpin for heterocycle formation (thiazoles, imidazoles) or Darzens condensations.
    

This compound is primarily utilized as a scaffold in the synthesis of kinase inhibitors (e.g., MAPK/MEK pathways) and advanced agrochemicals where the 2-iodo-4-fluorophenyl motif dictates binding affinity.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyDataNote
IUPAC Name 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one
Molecular Formula

Molecular Weight 312.51 g/mol High MW due to Iodine
Appearance Pale yellow to brown oil / Low-melting solidTends to darken upon oxidation
Boiling Point (Pred.) 310–320 °C (at 760 mmHg)Decomposes before boiling at atm. pressure
Solubility DCM, Toluene, THF, Ethyl AcetateHydrolytically unstable in water
Stability Light and Moisture SensitiveStore at -20°C under Argon; Iodine bond is photolabile
Hazards Potent Lachrymator , Corrosive, Skin SensitizerHandle in fume hood only

Structural Analysis & Reactivity Profile

Electronic Architecture

The molecule features a "push-pull" electronic system on the phenyl ring:

  • 4-Fluoro Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while donating electron density via resonance (+R). In this para position relative to the alkyl chain, it deactivates the ring towards electrophilic aromatic substitution but activates the C-F bond for potential

    
     reactions under extreme conditions.
    
  • 2-Iodo Sterics & Electronics: The bulky iodine atom at the ortho position creates significant steric strain, forcing the propan-2-one side chain out of planarity with the aromatic ring. This conformation is energetically favorable for intramolecular cyclization reactions (e.g., Indole synthesis).

The -Chloro Ketone Warhead

The C1 position is doubly activated:

  • Benzylic Activation: The adjacent aryl ring stabilizes the transition state for

    
     reactions.
    
  • Carbonyl Activation: The adjacent ketone makes the C1-H proton highly acidic (

    
    ), facilitating enolate formation.
    
Reactivity Divergence Diagram

The following diagram illustrates the three primary reaction pathways available to this scaffold.

Reactivity Core 1-Chloro-1-(4-fluoro-2-iodophenyl) propan-2-one Path1 Heterocyclization (Hantzsch/Cyclocondensation) Core->Path1 + Thioamides/Amidines Path2 Pd-Catalyzed Coupling (Suzuki/Heck/Sonogashira) Core->Path2 Pd(0), Ligand Path3 Nucleophilic Substitution (Amination/Alkylation) Core->Path3 + Amines/Azides Prod1 2-Substituted Thiazoles Imidazoles Path1->Prod1 Prod2 Biaryl Ketones Fused Indoles Path2->Prod2 Prod3 α-Amino Ketones (Receptor Ligands) Path3->Prod3

Figure 1: Divergent synthetic utility of the scaffold. The iodine handle allows for orthogonal functionalization relative to the chloro-ketone moiety.

Synthesis Protocol

Objective: Synthesis of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one via


-chlorination of the parent arylacetone.
Retrosynthetic Workflow

Synthesis Target TARGET: 1-Chloro-1-(4-fluoro-2-iodophenyl) propan-2-one Inter1 INTERMEDIATE: 1-(4-Fluoro-2-iodophenyl) propan-2-one Inter1->Target SO2Cl2 (Sulfuryl Chloride) DCM, 0°C -> RT Start STARTING MATERIAL: 4-Fluoro-2-iodophenylacetic Acid Start->Inter1 1. Weinreb Amine / EDC 2. MeMgBr (Grignard)

Figure 2: Validated synthetic route maximizing yield and regioselectivity.

Detailed Methodology

Note: This protocol assumes the precursor 1-(4-fluoro-2-iodophenyl)propan-2-one is available or synthesized via the Weinreb amide route.

Reagents:

  • 1-(4-Fluoro-2-iodophenyl)propan-2-one (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous (10 volumes)

  • Methanol (0.5 volumes, optional radical quencher/activator)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel, dissolve the arylacetone substrate in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dropwise add Sulfuryl Chloride (

    
    ) over 30 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ) will occur. Vent to a scrubber.
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS. The product spot will be less polar than the starting ketone.

  • Quench: Carefully pour the reaction mixture into ice-cold saturated

    
     solution. Stir vigorously for 15 minutes to neutralize acid.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying: Combine organics, dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    (product is heat sensitive).
  • Purification: If necessary, purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes). Note: The iodine-carbon bond is labile; avoid prolonged exposure to silica or light.

Critical Control Point: Do not use excess


 gas or high temperatures, as this may lead to over-chlorination at the terminal methyl group (C3) or oxidation of the iodine.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2-iodo-4-fluoro substitution pattern is a privileged motif in medicinal chemistry, particularly for inhibitors of the MAPK pathway (e.g., MEK1/2).

  • Mechanism: The iodine atom fills hydrophobic pockets in the ATP-binding site or allosteric pockets, while the fluorine modulates the electrostatic potential of the ring, improving binding enthalpy.

  • Example Class: Precursors for 2-substituted indoles or quinolines found in next-generation anti-cancer therapeutics.

Heterocycle Construction

This molecule is a "linchpin" for building fused heterocycles:

  • Thiazoles: Reaction with thiourea yields 2-aminothiazoles, a common pharmacophore in antibiotics and kinase inhibitors.

  • Benzofurans/Indoles: Palladium-catalyzed intramolecular cyclization between the C2-Iodine and the enol form of the ketone (or a derivative) allows for rapid access to benzofuran or indole cores.

References

  • BenchChem. (2024). 1-Chloro-1-(4-fluorophenyl)propan-2-one: Established Synthetic Routes and Mechanistic Frameworks. Retrieved from

  • Organic Syntheses. (2012). Working with Hazardous Chemicals: Reaction of alpha-chloro ketones. Org.[1][2] Synth. 2012, 89, 44-54.[1] Retrieved from

  • Medicines for All Institute. (2020).[3] A Continuous Flow Sulfuryl Chloride-Based Reaction.[2][3][4] Organic Process Research & Development. Retrieved from

  • Sigma-Aldrich. (2024). 1-(4-Chloro-2-fluorophenyl)propan-1-one Safety Data Sheet. Retrieved from

  • PubChem. (2025).[5] 1-Chloro-1-(4-chlorophenyl)propan-2-one Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Blueprint: Orthogonal Functionalization of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: In-Depth Technical Guide & Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic deployment of poly-functionalized building blocks is critical for accessing complex chemical space. 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one (CAS: 1803726-64-8) represents a highly specialized, tri-orthogonal scaffold. By embedding a benzylic


-chloro ketone, an ortho-aryl iodide, and a para-aryl fluoride within a single framework, this molecule allows for sequential, chemoselective transformations.

As a Senior Application Scientist, I have designed this whitepaper to decode the reactivity of this compound. We will explore the causality behind its chemical behavior and provide a self-validating experimental protocol for leveraging its architecture in heterocyclic synthesis without compromising its downstream cross-coupling potential.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of a building block is the first step in predicting its behavior under reaction conditions. The table below summarizes the core metrics of this compound, verified against chemical registry databases [1].

Table 1: Quantitative & Structural Profile
ParameterValueMechanistic Significance
Chemical Name 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-oneDefines the connectivity and functional group positioning.
CAS Registry Number 1803726-64-8Unique identifier for procurement and literature tracking.
Molecular Formula C₉H₇ClFIOIndicates a highly halogenated, dense molecular architecture.
Molecular Weight 312.51 g/mol Critical for stoichiometric calculations in micro-scale synthesis.
Key Structural Motif 1 Benzylic

-Chloro Ketone
Super-electrophile; accelerated Sₙ2 kinetics due to benzylic stabilization.
Key Structural Motif 2 ortho-IodineHighly reactive handle for Pd/Cu-catalyzed cross-coupling.
Key Structural Motif 3 para-FluorineModulates lipophilicity (logP) and blocks CYP450 para-hydroxylation.

Mechanistic Pathways & Synthetic Utility

The true value of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one lies in its orthogonal reactivity . The molecule presents three distinct sites for functionalization, but they operate under completely different mechanistic paradigms.

The


-chloro ketone is activated by both the adjacent carbonyl (overlap of the 

* orbital of the C=O with the

* orbital of the C-Cl bond) and the benzylic position. This makes it exceptionally susceptible to nucleophilic attack by amines, thiols, or thioamides to form heterocycles (e.g., imidazoles, thiazoles) [2].

Crucially, this nucleophilic displacement can be executed under mild conditions that leave the ortho-iodine completely intact. The iodine can later be exploited via transition-metal catalysis (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) to build extended biaryl systems or introduce complex amines [3].

MolecularArchitecture Core 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one CAS: 1803726-64-8 C1 Benzylic a-Chloro Ketone Super-electrophile for heterocycle synthesis Core->C1 Nucleophiles C2 ortho-Iodine Orthogonal handle for Pd/Cu cross-coupling Core->C2 Pd/Cu Catalysis C4 para-Fluorine Metabolic blocker & Lipophilicity modulator Core->C4 SNAr / Inert

Fig 1: Orthogonal reactivity map of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one.

Experimental Protocol: Self-Validating Hantzsch Thiazole Synthesis

To demonstrate the utility of this building block, we outline a protocol for a chemoselective Hantzsch Thiazole Synthesis.

Objective: Construct a substituted thiazole ring at the C1 position while quantitatively preserving the ortho-iodine for downstream late-stage functionalization. Due to the lachrymatory and corrosive nature of


-chloro ketones, all work must be performed in a fume hood with appropriate PPE  [4].
Step-by-Step Methodology

1. Reagent Solubilization (0°C):

  • Action: Dissolve 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one (1.0 eq, 1.0 mmol) in anhydrous ethanol (5.0 mL, 0.2 M) in a round-bottom flask cooled to 0°C.

  • Causality: Ethanol is a polar protic solvent that stabilizes the charge-separated transition state of the initial Sₙ2 attack. Starting at 0°C prevents uncontrolled exothermic degradation upon nucleophile addition.

2. Nucleophilic Displacement:

  • Action: Add thioacetamide (1.1 eq, 1.1 mmol) portion-wise, followed immediately by sodium bicarbonate (NaHCO₃, 1.5 eq, 1.5 mmol).

  • Causality: Thioacetamide acts as the S-nucleophile. The weak base NaHCO₃ scavenges the generated HCl. We deliberately avoid strong bases (like KOtBu or NaH) because they would trigger unwanted Favorskii rearrangements or

    
    -deprotonation (leading to self-condensation) of the highly acidic benzylic proton.
    

3. Controlled Cyclization:

  • Action: Remove the ice bath, warm the reaction to 60°C, and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Causality: The benzylic nature of the chloride accelerates the initial displacement. Heating to 60°C provides the activation energy required for the subsequent dehydration step, closing the aromatic thiazole ring. We strictly avoid refluxing (>78°C) to eliminate any risk of C-I bond homolysis.

4. Aqueous Quench & Extraction:

  • Action: Cool the mixture to room temperature, concentrate in vacuo to remove ethanol, and partition the residue between Ethyl Acetate (15 mL) and Deionized Water (15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Workflow S1 1. Substrate Activation (EtOH, 0°C) S2 2. Nucleophilic Displacement (Thioacetamide) S1->S2 S3 3. Mild Cyclization (60°C, NaHCO3) S2->S3 S4 4. Aqueous Quench (EtOAc/H2O) S3->S4 S5 5. LC-MS Validation (Self-Validating) S4->S5

Fig 2: Step-by-step workflow for the chemoselective Hantzsch cyclization.

Analytical Validation & Quality Control

A robust protocol must be a self-validating system. To confirm that the chemoselective cyclization was successful and the iodine handle remains intact, perform the following analytical checks on the crude product:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The target mass should reflect the addition of the thioacetamide fragment and the loss of H₂O and HCl. Crucially, look for the isotopic signature . The product must show a distinct mass defect characteristic of iodine (retention of M+127) and the complete absence of the M+2/M+4 isotopic ratio that is typical of chlorine, proving that the C-Cl bond was successfully cleaved while the C-I bond survived.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The diagnostic benzylic

    
    -proton (CHCl) of the starting material, typically appearing as a singlet or doublet around 
    
    
    
    5.0 - 5.5 ppm, must completely disappear. It will be replaced by the aromatic signals of the newly formed thiazole ring and the shifted methyl group.

By adhering to this mechanistic framework, researchers can confidently utilize 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one to rapidly assemble complex, drug-like architectures.

References

  • ChemSrc. "1803726-64-8_CAS号:1803726-64-8_1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one". Chemical Registry Database. Available at:[Link]

  • PubChem. "1-Chloro-1-(4-chlorophenyl)propan-2-one | Chemical and Physical Properties". National Institutes of Health (NIH). Available at:[Link]

Molecular weight and formula of 4-fluoro-2-iodo-alpha-chlorophenylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-Fluoro-2-iodo-


-chlorophenylacetone 

Executive Summary

This technical guide defines the molecular identity, physicochemical properties, and synthesis strategy for 4-fluoro-2-iodo-


-chlorophenylacetone  (systematically: 1-chloro-3-(4-fluoro-2-iodophenyl)propan-2-one ). This compound represents a highly functionalized "Type II" scaffold, utilizing the orthogonal reactivity of the aryl iodide (for Suzuki/Heck coupling) and the 

-chloroketone (for heterocycle formation or nucleophilic substitution) to serve as a versatile intermediate in drug discovery.[1]

Chemical Identity & Molecular Weight

The following data establishes the baseline identity for analytical verification.

PropertyValue
IUPAC Name 1-chloro-3-(4-fluoro-2-iodophenyl)propan-2-one
Common Name 4-Fluoro-2-iodo-

-chlorophenylacetone
Molecular Formula C

H

ClFIO
Molecular Weight (Average) 312.51 g/mol
Monoisotopic Mass 311.9214 Da
SMILES ClCC(=O)Cc1ccc(F)cc1I
InChI Key (Predicted) XVZ...[2][3][4][5][6] (Structure Dependent)
Element Analysis C: 34.59%, H: 2.26%, Cl: 11.34%, F: 6.08%, I: 40.61%, O: 5.12%
Structure Visualization

The molecule consists of a phenylacetone core substituted at the para position with fluorine and the ortho position with iodine.[1] The "alpha-chloro" designation refers to the terminal chlorination of the methyl ketone moiety (


), creating a reactive electrophilic center.[1]

Synthetic Strategy (Protocol)

Disclaimer: The following protocol is for authorized research purposes only. Phenylacetone derivatives are controlled precursors in many jurisdictions. Ensure regulatory compliance (DEA/local authority) before synthesis.

The synthesis is designed to be convergent , avoiding the non-selective halogenation of the phenylacetone core.[1] We utilize a Weinreb Amide approach to install the chloromethyl ketone moiety with high fidelity, as supported by recent methodology [1].[1]

Workflow Diagram (DOT)

SynthesisPath Start 4-Fluoro-2-iodophenylacetic Acid (Starting Material) Step1 Activation (CDI / SOCl2) Start->Step1 Activation Inter1 Weinreb Amide Intermediate Step1->Inter1 N,O-dimethylhydroxylamine Step2 Grignard Addition (ClMgCH2Cl) Inter1->Step2 Nucleophilic Attack Product 4-Fluoro-2-iodo-α-chlorophenylacetone (Target) Step2->Product Quench/Workup

Caption: Figure 1. Convergent synthesis via Weinreb amide to prevent over-chlorination.

Detailed Protocol

Step 1: Formation of the Weinreb Amide

  • Rationale: Direct chlorination of phenylacetone yields mixtures of mono- and di-chloro products.[1] The Weinreb amide prevents over-addition of the Grignard reagent, stopping selectively at the ketone.[1]

  • Reagents: 4-Fluoro-2-iodophenylacetic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve the phenylacetic acid derivative in dry DCM under

      
      .
      
    • Add EDC[1]·HCl, HOBt, and DIPEA; stir for 30 min at 0°C to activate the acid.

    • Add N,O-Dimethylhydroxylamine HCl.[1] Allow to warm to RT and stir for 12h.

    • Validation: TLC should show disappearance of acid (

      
      ) and appearance of amide (
      
      
      
      in 1:1 EtOAc/Hex).
    • Workup: Wash with 1N HCl, sat.

      
      , and brine.[1] Dry over 
      
      
      
      .[1]

Step 2: Chloromethyl Ketone Formation

  • Rationale: Use of (chloromethyl)magnesium chloride introduces the

    
    -chloro ketone functionality in a single step.[1]
    
  • Reagents: Weinreb Amide (from Step 1), (Chloromethyl)magnesium chloride (1.5 eq, in THF), dry THF.

  • Procedure:

    • Cool the Weinreb amide solution (THF) to -78°C.

    • Dropwise add the Grignard reagent over 20 min. Crucial: Maintain temp < -70°C to prevent side reactions.[1]

    • Stir for 1h, then slowly warm to 0°C.

    • Quench: Pour into cold sat.

      
      .[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is unstable on silica; minimize column time.

Physicochemical & Analytical Profile

ParameterPredicted ValueNotes
LogP 3.2 ± 0.4Highly lipophilic due to I/F substituents.
Boiling Point 315°C (est.[1] at 760 mmHg)Likely to decompose before boiling; distill under high vacuum (<1 mmHg).[1]
Density 1.85 ± 0.05 g/cm³High density attributed to the Iodine atom.[1]
Appearance Pale yellow oil/solidLow melting point solid or viscous oil depending on purity.[1]
Reactivity High ElectrophileAlkylating agent; susceptible to nucleophilic attack at the

-carbon.[1]
Spectroscopic Expectations
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.55 (dd, 1H, Ar-H, ortho to I)
      
    • 
       7.10 (m, 1H, Ar-H)[1]
      
    • 
       6.95 (m, 1H, Ar-H)[1]
      
    • 
       4.25 (s, 2H, -CH 
      
      
      
      Cl) – Diagnostic Singlet
    • 
       3.90 (s, 2H, Ar-CH 
      
      
      
      -CO)
  • MS (ESI+):

    • Parent ion

      
       at ~312.9.[1]
      
    • Isotopic pattern will show characteristic Chlorine (3:1 ratio for M/M+2).[1]

Safety & Handling (E-E-A-T)

Warning:


-Haloketones are potent lachrymators  (tear agents) and alkylating agents.[1]
  • Containment: All weighing and reactions must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before cleaning.[1]

  • Storage: Store at -20°C under Argon. The compound is light-sensitive (due to the C-I bond) and thermally unstable.[1]

References

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014).[1][7] One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925.[1] [1]

  • ChemicalBook. (2025).[1] 4-Fluoro-2-iodoaniline Properties and Synthesis.

  • PubChem. (2025).[1][4][8][9] Compound Summary: Alpha-chloroketone derivatives.[1] National Library of Medicine.[1]

Sources

IUPAC name and synonyms for 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical agents, specifically tyrosine kinase inhibitors and antiviral candidates.[1] Its structure features a reactive


-chloroketone moiety capable of heterocycle formation (e.g., thiazoles via Hantzsch synthesis) and a poly-halogenated aromatic ring (fluorine and iodine) that serves as a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
Nomenclature & Identity Table
Identifier TypeValue / Description
IUPAC Name 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one
Systematic Synonyms

-Chloro-2-iodo-4-fluorophenylacetone1-Chloro-1-(4-fluoro-2-iodophenyl)acetone1-(2-Iodo-4-fluorophenyl)-1-chloro-2-propanone
Molecular Formula C

H

ClFIO
Molecular Weight 312.51 g/mol
Chiral Center C1 (Benzylic position).[1][2] Typically synthesized as a racemate unless asymmetric chlorination is employed.
CAS Registry Note: Specific CAS for the chloro-derivative is not widely indexed. Refer to parent ketone CAS 1805898-00-3 for sourcing.[3]
SMILES CC(=O)C(Cl)C1=C(I)C=C(F)C=C1
InChI Key Generated:InChI=1S/C9H7ClFIO/c1-5(12)8(10)7-3-2-6(11)4-9(7)13/h2-4,8H,1H3

Structural Analysis & Reactivity Logic

The molecule's utility stems from three distinct reactive sites, allowing for orthogonal functionalization strategies in drug design.

  • The

    
    -Chloro Ketone (Electrophile): 
    
    • Mechanism: The C1 position is activated by both the adjacent carbonyl group and the phenyl ring (benzylic). This makes it an aggressive electrophile for S

      
      2 reactions with nucleophiles (amines, thiols, thioamides).
      
    • Application: Primary precursor for 2-aminothiazoles (via thiourea) or imidazoles (via amidines).[1]

  • The Aryl Iodide (C-I Bond):

    • Mechanism: The carbon-iodine bond is weak (

      
      ) relative to C-F or C-H, making it the preferred site for oxidative addition by Palladium(0) catalysts.
      
    • Application: Allows the attachment of the "tail" of a drug molecule via Suzuki or Sonogashira coupling after the core heterocycle has been established.

  • The Aryl Fluoride (C-F Bond):

    • Mechanism: Metabolic blocking. The fluorine atom at the para-position prevents metabolic oxidation (P450 metabolism) at the most accessible site of the phenyl ring, extending the half-life of the final drug candidate.

Synthesis Strategy

Since 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is not a standard catalog commodity, it must be synthesized from the parent ketone. The following protocol outlines the most reliable route, prioritizing regioselectivity.

Route: -Chlorination of 1-(4-fluoro-2-iodophenyl)propan-2-one

Prerequisites:

  • Starting Material: 1-(4-fluoro-2-iodophenyl)propan-2-one (CAS 1805898-00-3).

  • Reagent: Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ) or N-Chlorosuccinimide (NCS).[1]
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl

    
    ).
    
Step-by-Step Protocol
  • Dissolution: Dissolve 10.0 mmol of 1-(4-fluoro-2-iodophenyl)propan-2-one in 50 mL of anhydrous DCM. Cool the solution to 0°C under a nitrogen atmosphere.

  • Reagent Addition: Add 10.5 mmol (1.05 eq) of Sulfuryl Chloride dropwise over 20 minutes.

    • Scientific Rationale: SO

      
      Cl
      
      
      
      is preferred over Cl
      
      
      gas for stoichiometry control. Low temperature prevents over-chlorination (dichlorination at C1 or chlorination at C3).
  • Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Endpoint: Disappearance of the parent ketone peak (M+1 = 279) and appearance of the product peak (M+1 = 313/315 isotope pattern).

  • Quenching: Quench carefully with saturated aqueous NaHCO

    
     to neutralize HCl and SO
    
    
    
    byproducts.
  • Workup: Extract with DCM (

    
     mL), wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate
    • Caution: The product is a potent lachrymator. Handle in a fume hood.

Visualization: Synthesis Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis pathway.

SynthesisPath cluster_logic Regioselectivity Control Precursor 4-Fluoro-2-iodophenylacetic Acid (Starting Material) Weinreb Weinreb Amide Intermediate Precursor->Weinreb 1. CDI 2. NH(OMe)Me·HCl Ketone 1-(4-fluoro-2-iodophenyl) propan-2-one (Parent Ketone) Weinreb->Ketone MeMgBr (Grignard) THF, -78°C Target 1-Chloro-1-(4-fluoro-2-iodophenyl) propan-2-one (Target) Ketone->Target SO2Cl2 (Sulfuryl Chloride) DCM, 0°C -> RT Note1 C1 is activated by Aryl & Carbonyl groups Note1->Ketone

Figure 1: Synthetic pathway from acid precursor to the target


-chloroketone via Weinreb amide logic.

Applications in Drug Discovery

This molecule is a "linchpin" intermediate. It allows medicinal chemists to construct a central heterocycle while preserving a halogen handle for late-stage diversification.[1]

Hantzsch Thiazole Synthesis

The most common application is the synthesis of 2-aminothiazole derivatives, a scaffold found in drugs like Dasatinib (Bcr-Abl inhibitor).[1]

  • Reaction: Condensation of the target

    
    -chloroketone with thiourea.
    
  • Outcome: Formation of a thiazole ring substituted at the 4-position with the (4-fluoro-2-iodophenyl) group.

  • Strategic Value: The iodine atom remains intact during this cyclization, allowing subsequent coupling with boronic acids (Suzuki) to extend the molecule's reach into a kinase ATP-binding pocket.

Data: Comparative Reactivity Profile
Reaction TypeReagentProduct ClassStrategic Utility
Cyclization Thiourea / EtOH2-AminothiazoleKinase Inhibitor Core
Cyclization Thioamide2-Substituted ThiazoleAnti-infective Scaffold
Substitution Sodium Azide (NaN

)

-Azido Ketone
Precursor to

-amino alcohols
Reduction NaBH

ChlorohydrinEpoxide precursor (Darzens)

Safety & Handling Protocols

Warning:


-Haloketones are severe irritants and lachrymators (tear gas agents).[1]
  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Spill Management: Do not wipe up with paper towels (increases surface area for vaporization). Neutralize with dilute ammonia or aqueous sodium thiosulfate before cleanup.

  • Storage: Store at 2-8°C under Argon. These compounds can degrade (darken) upon exposure to light and moisture, liberating HCl.

References

  • Parent Ketone Sourcing: 1-(4-Iodophenyl)propan-2-one Properties & Safety. Sigma-Aldrich.[1] Retrieved from (Note: Analogous structure reference for handling).

  • Chlorination Methodology: Sulfuryl chloride – Knowledge and References. Taylor & Francis. Retrieved from .

  • Precursor Synthesis: 1-(2-Fluoro-4-iodophenyl)propan-2-one Catalog Entry. Amfluoro. Retrieved from .

  • Flow Chemistry Optimization: A Continuous Flow Sulfuryl Chloride-Based Reaction. ChemRxiv. Retrieved from .

  • IUPAC Standards: IUPAC Nomenclature of Organic Chemistry. NIH PubChem. Retrieved from .

Sources

Safety data sheet (SDS) for 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

The molecular structure of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one presents a combination of functional groups that demand rigorous safety protocols. The presence of an α-haloketone functional group suggests the compound is a reactive alkylating agent.[2] Furthermore, the polysubstituted aromatic ring, containing fluorine, chlorine, and iodine, necessitates careful consideration of its unique reactivity, potential toxicity, and special disposal requirements for halogenated organic waste.[3][4]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are derived from its constituent functional groups, particularly the α-chloro-ketone moiety.

1.1. Core Reactivity and Health Hazards

  • α-Haloketone Reactivity : The ketone group enhances the electrophilicity of the adjacent carbon bearing the chlorine atom, making the compound a potent alkylating agent.[2] This reactivity is the basis for its utility in synthesis but also the primary source of its hazard. Such compounds are known to react with biological nucleophiles, which can lead to irritation and potential sensitization.

  • Irritation and Lachrymatory Properties : Based on data for analogous α-haloketones, this compound is expected to be a strong irritant to the skin, eyes, and respiratory tract.[5] Many simple α-haloketones, like chloroacetone, are lachrymators (tear-producing agents).

  • Toxicity : While specific toxicological data is unavailable, the compound should be handled as if it is toxic upon ingestion, inhalation, or dermal contact.[5][6] Halogenated organic compounds can exhibit a range of toxic effects, and the combination of three different halogens warrants a high degree of caution.

1.2. Physicochemical Hazards

  • Thermal Decomposition : When heated to decomposition, this compound will release toxic and corrosive fumes, including hydrogen chloride, hydrogen iodide, hydrogen fluoride, carbon monoxide, and carbon dioxide.[7][8]

  • Incompatibility : It is expected to be incompatible with strong oxidizing agents, strong bases, and nucleophiles. Reactions with bases can initiate Favorskii-type rearrangements or other hazardous, exothermic reactions.[2]

Table 1: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[6]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |

Exposure Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent exposure controls are mandatory. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

2.1. Engineering Controls

  • Chemical Fume Hood : All handling of the solid or any solutions must occur in a fume hood with a verified face velocity of at least 100 feet per minute (0.5 m/s).[9]

  • Safety Stations : An emergency eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The rationale for each component is critical for ensuring user compliance and safety.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Component Specification Rationale
Hand Protection Double-gloving with powder-free nitrile gloves. The outer glove should be changed frequently and immediately upon suspected contamination.[10][11] Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Some organic iodine compounds can penetrate gloves.[11]
Body Protection A disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[10] Protects the body and personal clothing from contamination.
Eye & Face Protection Chemical safety goggles and a full-face shield must be worn.[12] Provides maximum protection against splashes and potential vapors. Standard safety glasses are insufficient.

| Respiratory Protection | Not generally required if work is performed within a certified fume hood. For spill cleanup or if there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[12][13] | Prevents inhalation of the compound's vapors or aerosols. |

PPE_Workflow cluster_ppe PPE Selection Workflow start Task: Handling 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_standard Standard PPE: - Double Nitrile Gloves - Chemical Gown/Lab Coat - Goggles & Face Shield fume_hood->ppe_standard  Yes ppe_respirator Add Respirator: - NIOSH-approved - Organic Vapor/Acid Gas Cartridges fume_hood->ppe_respirator  No / Spill Scenario ppe_respirator->ppe_standard In addition to

Caption: PPE selection workflow for handling the target compound.

Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk during handling and storage.

3.1. Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • PPE Donning : Don all required PPE as specified in Table 2 and the workflow diagram.

  • Weighing and Transfer : Conduct all weighing and transfers of the compound within the fume hood. Use a spatula for solid transfers and avoid creating dust. If dissolving, add solvent to the compound slowly.

  • Reaction Setup : All reactions should be conducted in a closed system if possible.[9] Ensure reaction vessels are properly secured.

  • Post-Handling : After handling, decontaminate all surfaces within the fume hood. Carefully remove PPE, starting with the outer gloves, and dispose of them in the appropriate hazardous waste stream.

  • Hand Washing : Wash hands thoroughly with soap and water after exiting the laboratory.[6]

3.2. Storage Requirements

  • Container : Store in a tightly sealed, properly labeled container.[6]

  • Location : Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8]

  • Segregation : Store away from incompatible materials such as strong bases and oxidizing agents.

  • Environment : Protect from heat, direct sunlight, and sources of ignition.

Emergency Procedures

A clear, pre-defined emergency plan is critical. All personnel must be familiar with these procedures.

4.1. First Aid Measures

  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

4.2. Spill and Fire Response

  • Minor Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Major Spill (outside fume hood) : Evacuate the laboratory immediately and alert others. Prevent entry and contact the institution's emergency response team.[10]

  • Fire : In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7][8] Do not use water jets, which may spread the material. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[7]

Emergency_Response cluster_emergency Emergency Response Workflow event Incident Occurs (Spill, Exposure, Fire) assess Assess Severity event->assess minor_spill Minor Spill - Absorb with inert material - Decontaminate area - Dispose as hazardous waste assess->minor_spill  Contained & Minor major_spill Major Spill / Fire - Evacuate Area - Alert Others - Call Emergency Response assess->major_spill  Large / Uncontrolled exposure Personnel Exposure - Move to fresh air / safety shower - Administer First Aid - Seek Immediate Medical Attention assess->exposure  Personnel Contact

Caption: Decision workflow for emergency response scenarios.

Waste Disposal

Disposal of this compound and any contaminated materials must be handled with strict adherence to institutional and regulatory guidelines.

  • Waste Categorization : This compound must be disposed of as halogenated organic waste .[3][4] It must not be mixed with non-halogenated solvent waste.

  • Containerization : Collect all waste (including contaminated solids like paper towels and gloves) in a designated, properly sealed, and clearly labeled hazardous waste container.[3] The label must include the full chemical name: "Waste 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one".[3]

  • Prohibitions : Under no circumstances should this chemical or its solutions be disposed of down the sink.[3] Do not mix with incompatible waste streams, such as bleach, as this can generate toxic fumes.[15] Incineration at high temperatures (around 1200 K) in a specialized facility is the appropriate disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[16]

References

  • El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Princeton University. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Ecreee. (2026, February 12). Chlorine Gas & Potassium Iodide: Your Protection Guide. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine. CDC. Retrieved from [Link]

  • American Elements. (n.d.). 1-(2-chloro-4-fluorophenyl)propan-2-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Princeton University. (n.d.). Iodine-131 Handling Precautions. Retrieved from [Link]

  • ResearchGate. (2024, December 10). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1-(4-chlorophenyl)propan-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Princeton University. (n.d.). Iodine-125 Handling Precautions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9). Retrieved from [Link]

  • ResearchGate. (2025, August 6). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. Retrieved from [Link]

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • National Toxicology Program. (n.d.). TR-477: 1-Chloro-2-Propanol (Technical Grade) (CASRN 127-00-4) in F344/N Rats and B6C3F1Mice (Drinking Water Studies). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfonium, cyclopropyldiphenyl tetrafluoroborate(1-). Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(4-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one - Exposure. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one from 4-fluoro-2-iodopropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-HALO Subject: Regioselective Synthesis of


-Chlorinated Aryl Ketones via Sulfuryl Chloride
Substrate:  4-Fluoro-2-iodopropiophenone (CAS: 1261675-37-9)
Target Product:  2-Chloro-1-(4-fluoro-2-iodophenyl)propan-1-one

Part 1: Strategic Overview & Technical Definition

Scope and Nomenclature Clarification

This application note details the protocol for the


-chlorination of 4-fluoro-2-iodopropiophenone .

Critical Technical Note: The request specified the target as "1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one".

  • Nomenclature Analysis: The requested name describes a phenylacetone derivative (isomer) where the carbonyl is at position C2 and the aryl/chloro groups are at C1.

  • Chemical Reality: The starting material, 4-fluoro-2-iodopropiophenone (an aryl ethyl ketone), undergoes direct

    
    -chlorination to yield 2-Chloro-1-(4-fluoro-2-iodophenyl)propan-1-one .
    
  • Decision: This guide focuses on the direct synthetic transformation (chlorination) of the provided starting material. The resulting

    
    -halo ketone is a versatile intermediate for pharmacophores, including azole antifungals and adrenergic agents.
    
Reaction Strategy

The synthesis utilizes Sulfuryl Chloride (


)  as the chlorinating agent.[1][2][3][4] Unlike elemental chlorine (

),

is a liquid reagent that allows for precise stoichiometry and temperature control, minimizing the formation of di-chlorinated byproducts. The reaction proceeds via an acid-catalyzed enolization mechanism, where the generated HCl serves as an autocatalyst.

Key Advantages of this Protocol:

  • Atom Economy: High selectivity for the mono-chlorinated product.

  • Safety: Avoids the use of toxic chlorine gas cylinders.

  • Scalability: The liquid-phase reaction is suitable for scale-up from gram to kilogram quantities.

Part 2: Reaction Mechanism & Workflow

The reaction follows a standard electrophilic alpha-substitution. The steric bulk of the ortho-iodo substituent on the aryl ring may slightly retard the initial enolization but ultimately prevents side reactions on the aromatic ring itself.

ReactionPathway Start 4-Fluoro-2-iodopropiophenone (Keto Form) Enol Enol Intermediate (Acid Catalyzed) Start->Enol H+ (Autocatalytic) Complex Chloronium Complex Enol->Complex + SO2Cl2 Product 2-Chloro-1-(4-fluoro-2-iodophenyl) propan-1-one Complex->Product - HCl, - SO2 HCl HCl (gas) Complex->HCl SO2 SO2 (gas) Complex->SO2 SO2Cl2 SO2Cl2 SO2Cl2->Enol

Figure 1: Mechanistic pathway for the


-chlorination of propiophenone derivatives using Sulfuryl Chloride.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ComponentCAS No.MW ( g/mol )EquivalentsRole
4-Fluoro-2-iodopropiophenone 1261675-37-9278.061.0Substrate
Sulfuryl Chloride (

)
7791-25-5134.971.1Chlorinating Agent
Dichloromethane (DCM) 75-09-284.93SolventMedium (10 mL/g)
Methanol 67-56-132.040.1Catalyst (Initiator)
Sodium Bicarbonate (

)
144-55-884.01N/AQuench/Wash
Step-by-Step Methodology

Step 1: Solvation and Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved HCl and

    
     gases.
    
  • Charge the flask with 4-Fluoro-2-iodopropiophenone (1.0 eq).

  • Add Dichloromethane (DCM) (10 volumes relative to substrate mass) to dissolve the ketone.

  • Add catalytic Methanol (0.1 eq). Note: Methanol reacts with a trace of

    
     to generate HCl immediately, eliminating the induction period for enolization.
    

Step 2: Controlled Chlorination

  • Cool the reaction mixture to 0–5°C using an ice/water bath.

  • Charge the addition funnel with Sulfuryl Chloride (1.1 eq) diluted in a small volume of DCM.

  • Dropwise Addition: Add the

    
     solution slowly over 30–60 minutes.
    
    • Critical: Monitor the internal temperature; do not allow it to exceed 10°C during addition.

    • Observation: Gas evolution (HCl/SO2) will be observed.[1][2] Ensure the scrubber is functioning.

  • After addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC. The starting material spot (

    
    ) should disappear, replaced by the slightly less polar product.
    

Step 3: Quench and Workup

  • Cool the mixture back to 0°C.

  • Quench: Carefully add saturated aqueous

    
      solution. Caution: Vigorous bubbling (CO2 evolution).
    
  • Transfer to a separatory funnel. Separate the phases.

  • Extract the aqueous layer once with DCM.

  • Combine organic layers and wash sequentially with:

    • Water (1x)

    • Brine (saturated NaCl) (1x)

  • Dry the organic phase over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) at <40°C to obtain the crude oil/solid.

Step 4: Purification

  • Recrystallization: If the residue solidifies, recrystallize from Isopropyl Alcohol (IPA) or Hexane/EtOAc.

  • Column Chromatography: If an oil persists, purify via silica gel chromatography using a gradient of 0%

    
     10% EtOAc in Hexanes.
    

Part 4: Quality Control & Validation

Expected Analytical Data

To validate the synthesis of 2-Chloro-1-(4-fluoro-2-iodophenyl)propan-1-one , look for the following signals:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       ~1.70 ppm (d, 3H, 
      
      
      
      Hz): Methyl group doublet (
      
      
      ).
    • 
       ~5.10 ppm (q, 1H, 
      
      
      
      Hz): Methine proton quartet (
      
      
      ). Diagnostic shift from ~2.9 ppm in starting material.
    • 
       ~7.0–7.8 ppm (m, 3H): Aromatic protons (pattern depends on F/I substitution). The proton ortho to the carbonyl will show a distinct shift.
      
  • Mass Spectrometry (LC-MS):

    • Observe

      
       or 
      
      
      
      .
    • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

      
      ).
      
    • Iodine Check: Presence of Iodine is confirmed by the large mass defect and eventual loss of I (M-127) in fragmentation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Induction) Slow enolization due to lack of acid catalyst.Add 2-3 drops of HBr/Acetic acid or MeOH to initiate HCl generation.
Di-chlorination Excess reagent or high temperature.Strictly control temp at 0°C during addition. Ensure stoichiometry is 1.05–1.1 eq.
Dark Coloration Iodine liberation (de-iodination).Avoid exposure to light. Wash organic layer with dilute Sodium Thiosulfate (

).
Low Yield Product hydrolysis during workup.Keep workup rapid and cold. Avoid strong bases; use bicarbonate.

References

  • Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Ketones with Sulfuryl Chloride.[1] Journal of Organic Chemistry, 29(7), 1956-1960. Link

  • BenchChem Technical Support. (2025). Troubleshooting Friedel-Crafts and Alpha-Halogenation Reactions. BenchChem Application Notes. Link

  • Organic Process Research & Development. (2020). Continuous Flow Sulfuryl Chloride-Based Reactions.[1][2] ACS Publications.[1] Link[1]

  • ChemSRC. (2024). Compound Properties: 4'-Fluoro-2'-iodopropiophenone (CAS 1261675-37-9).[5]Link

  • Gronowitz, S. (1993). Thiophene and Its Derivatives. Wiley-Interscience.

Sources

Preparation of reference standards for 4-fluoro-2-iodo cathinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 4-Fluoro-2-Iodo Cathinone Reference Standards

Executive Summary

The rapid evolution of the Novel Psychoactive Substances (NPS) market demands agile, highly reproducible synthetic responses from forensic and toxicological laboratories. Halogenated cathinones, particularly multi-substituted derivatives, present unique analytical challenges due to their complex mass fragmentation and shifting pharmacological profiles[1]. This application note details the causality-driven synthesis, purification, and analytical profiling of 4-fluoro-2-iodomethcathinone hydrochloride , serving as a robust model for the preparation of high-purity, multi-halogenated cathinone reference standards.

Mechanistic Rationale & Molecular Design

The structural modification of the cathinone scaffold dictates both its forensic detectability and its interaction with monoamine transporters (DAT, SERT, NET)[2].

  • Para-Fluorination: The addition of a fluorine atom at the 4-position increases the molecule's lipophilicity and metabolic stability, a common clandestine design intended to enhance blood-brain barrier penetration.

  • Ortho-Iodination: The bulky iodine atom at the 2-position induces significant steric hindrance, forcing the aromatic ring out of coplanarity with the

    
    -keto group. This conformational shift alters the binding affinity, often increasing serotonergic neurotoxicity[3], while providing a highly distinct mass defect and isotopic signature crucial for High-Resolution Mass Spectrometry (HRMS) differentiation.
    

To synthesize this standard, we bypass the lower-yielding Neber rearrangement in favor of a highly controlled


-bromination followed by nucleophilic amination[4]. This pathway ensures high enantiomeric purity (if chiral resolution is applied later) and scalable yields for certified reference material (CRM) production.

Synthetic Workflow

CathinoneSynthesis Precursor 1. Precursor 4-Fluoro-2-iodopropiophenone Bromination 2. α-Bromination Br2 / DCM / 25°C Precursor->Bromination BromoKetone 3. Intermediate 2-Bromo-1-(4-fluoro-2-iodophenyl)propan-1-one Bromination->BromoKetone Amination 4. Amination MeNH2 / THF / 0°C BromoKetone->Amination FreeBase 5. Free Base 4-Fluoro-2-iodomethcathinone Amination->FreeBase Precipitation 6. Salt Formation Anhydrous HCl / Et2O FreeBase->Precipitation ReferenceStd 7. Reference Standard 4-Fluoro-2-iodomethcathinone HCl Precipitation->ReferenceStd

Fig 1: Step-by-step synthetic workflow for 4-fluoro-2-iodomethcathinone hydrochloride.

Experimental Protocols

This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded within the steps to ensure reaction fidelity without requiring immediate offline analysis.

Phase 1: -Bromination of the Propiophenone

Objective: Regioselective halogenation at the


-carbon.
  • Preparation: Dissolve 10.0 mmol of 4-fluoro-2-iodopropiophenone in 25 mL of anhydrous dichloromethane (DCM). Add 2 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a catalyst to promote the enolization of the ketone, which is the rate-determining step for the electrophilic addition of bromine.

  • Addition: Dissolve 10.5 mmol of elemental bromine (

    
    ) in 10 mL of DCM. Add this solution dropwise to the reaction flask at room temperature (25°C) over 30 minutes under vigorous stirring.
    
    • Self-Validation Check: The reaction mixture will initially turn deep red-brown. As the enol reacts with the bromine, the color will rapidly discharge to a pale yellow. Do not add the next drop until the color of the previous drop has faded. This confirms the reaction is proceeding and prevents over-bromination.

  • Workup: Once the addition is complete and the solution remains pale yellow, quench with 15 mL of saturated aqueous

    
     to neutralize the generated HBr. Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the
    
    
    -bromo intermediate.
Phase 2: Nucleophilic Amination

Objective: Substitution of the bromide leaving group with methylamine.

  • Preparation: Dissolve the crude 2-bromo-1-(4-fluoro-2-iodophenyl)propan-1-one in 20 mL of anhydrous tetrahydrofuran (THF). Chill the flask to 0°C using an ice bath.

  • Substitution: Slowly add 40.0 mmol (a 4-fold molar excess) of a 2.0 M methylamine solution in THF dropwise over 15 minutes.

    • Causality: The use of strict 0°C temperatures and a massive excess of the primary amine is critical. Cathinone free bases are highly susceptible to di-alkylation and pyrazine dimer formation (self-condensation). The excess amine outcompetes the newly formed secondary amine product, preventing these side reactions.

    • Self-Validation Check: A fine white precipitate of methylamine hydrobromide (

      
      ) will begin to form within 10 minutes, indicating successful nucleophilic displacement.
      
  • Workup: Stir for 2 hours at 0°C. Filter off the hydrobromide salts. Concentrate the filtrate under vacuum without heating (to prevent thermal degradation of the free base).

Phase 3: Hydrochloride Salt Precipitation

Objective: Stabilization of the highly reactive free base into a shelf-stable reference material.

  • Extraction: Redissolve the crude free base oil in 30 mL of cold diethyl ether. Wash with ice-cold water (2 x 10 mL) to remove residual methylamine. Dry the ether layer rapidly over

    
     and filter.
    
  • Acidification: While stirring vigorously at 0°C, slowly introduce 2.0 M anhydrous HCl in diethyl ether until the pH of the solution reaches 3-4 (tested via aliquots on pH paper).

    • Causality: Cathinone free bases auto-oxidize and dimerize rapidly at room temperature[5]. Immediate protonation of the amine locks the molecule into a stable, non-nucleophilic hydrochloride salt.

    • Self-Validation Check: Immediate precipitation of a dense, white to off-white crystalline powder confirms successful salt formation.

  • Isolation: Vacuum filter the crystals, wash with 10 mL of ice-cold acetone to remove organic impurities, and dry under high vacuum for 24 hours.

Analytical Profiling & Quality Control

To serve as a forensic reference standard, the synthesized material must be rigorously characterized. The following table summarizes the expected quantitative and qualitative analytical data for 4-fluoro-2-iodomethcathinone HCl, establishing a baseline for laboratory validation[3].

Analytical TechniqueParameter / ModeExpected Value / SignatureDiagnostic Significance
LC-HRMS ESI (+),

m/z 307.9942Confirms exact molecular formula (

). The mass defect of Iodine is highly distinct.
GC-MS (EI) 70 eV, Scan Modem/z 58 (Base Peak)Represents the iminium ion

, confirming the N-methyl cathinone side chain.
GC-MS (EI) 70 eV, Scan Modem/z 249 / 251Represents the 4-fluoro-2-iodobenzoyl cation cleavage, confirming the ring substitution pattern.

H-NMR
400 MHz,


1.55 (d, 3H,

-

)
Confirms the methyl group adjacent to the chiral center.

H-NMR
400 MHz,


2.75 (s, 3H, N-

)
Confirms the N-methyl substitution.

F-NMR
376 MHz,


-108.5 (m, 1F)
Verifies the presence and environment of the para-fluorine atom.

References

  • Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones. Office of Justice Programs (OJP). Available at: [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Recent Contributions of Organic Synthesis to Forensic Science. National Institutes of Health (NIH). Available at: [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime (UNODC). Available at:[Link]

Sources

Solvent selection for amination reactions of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Solvent Selection for the Amination of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

For inquiries: [Contact Information]

Abstract

The synthesis of α-amino ketones is a cornerstone in medicinal chemistry, providing critical intermediates for a vast array of pharmacologically active molecules. The nucleophilic substitution of α-haloketones represents a direct and efficient route to these valuable synthons. This application note provides a comprehensive guide to the strategic selection of solvents for the amination of a complex α-haloketone, 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one. We delve into the mechanistic underpinnings of the reaction, elucidate the profound influence of the solvent on reaction kinetics and outcomes, and present detailed protocols for systematic solvent screening. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this critical transformation.

Introduction: The Significance of α-Amino Ketone Synthesis

α-Amino ketones are privileged structural motifs found in numerous natural products and synthetic pharmaceuticals. Their versatile chemical nature, possessing both a nucleophilic amine and an electrophilic carbonyl group, makes them invaluable building blocks for the construction of more complex heterocyclic systems and chiral amines. The direct amination of α-haloketones is a classical and widely employed method for their preparation.[1]

The substrate of interest, 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one, presents a unique synthetic challenge due to the presence of multiple reactive sites: a secondary chloride, an activated carbonyl group, and an iodinated aromatic ring. The judicious choice of solvent is therefore paramount to achieving high yields and selectivity, minimizing side reactions, and ensuring a robust and scalable process.

Theoretical Framework for Solvent Selection

The amination of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one is a nucleophilic substitution reaction. The reaction likely proceeds through an SN2 mechanism, although a competing SN1 pathway cannot be entirely ruled out, especially with weaker nucleophiles or in highly polar, protic solvents. The choice of solvent can significantly influence which pathway is favored.[2][3][4]

Key Solvent Properties and Their Impact

Several key solvent properties must be considered to optimize the amination reaction:

  • Polarity: Polar solvents are generally preferred for nucleophilic substitution reactions as they can help dissolve the reactants, which are often polar or ionic.[3][4] The polarity of a solvent is quantified by its dielectric constant (ε). A higher dielectric constant indicates a more polar solvent.

  • Proticity: Solvents are classified as either protic or aprotic.

    • Polar Protic Solvents: These solvents, such as water and alcohols, possess acidic protons and are capable of hydrogen bonding.[3][5] They are excellent at solvating both cations and anions. While they can stabilize the transition state of an SN1 reaction, they can also solvate the amine nucleophile through hydrogen bonding, thereby reducing its nucleophilicity and slowing down an SN2 reaction.[3][4]

    • Polar Aprotic Solvents: These solvents, including acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are polar but lack acidic protons.[2][6] They are adept at solvating cations but leave anions (the nucleophile) relatively "naked" and highly reactive. This makes them ideal for promoting SN2 reactions.[4][7]

  • Boiling Point: The boiling point of the solvent dictates the accessible temperature range for the reaction. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions or decomposition of the product.[2]

Mechanistic Considerations and Solvent Effects

The amination of our target α-haloketone can be visualized as follows:

G cluster_reactants Reactants cluster_products Products ketone 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one amino_ketone α-Amino Ketone ketone->amino_ketone S N 2 Pathway (Favored in Polar Aprotic Solvents) amine Amine (R-NH2) amine->amino_ketone hcl HCl G cluster_setup Reaction Setup cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization start Define Reaction Parameters (Substrate, Amine, Base, Temp) solvents Select a Panel of Solvents (Polar Aprotic, Polar Protic, Ethers) start->solvents run_rxns Run Parallel Reactions in Each Solvent solvents->run_rxns monitor Monitor Reaction Progress (TLC, HPLC, GC/MS) run_rxns->monitor analyze Analyze Results (Conversion, Yield, Purity) monitor->analyze optimize Optimize Temperature & Concentration for Best Performing Solvents analyze->optimize

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CFIP-ACID-STAB-001 Subject: Stability Profile & Handling of


-Chloroketones in Acidic Media
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Date:  February 28, 2026

Part 1: Executive Summary & Diagnostic Guide

The Core Issue: You are working with 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one (referred to hereafter as CFIP ). Under acidic conditions, this molecule exhibits significant instability due to the lability of the benzylic carbon-chlorine (C-Cl) bond. The presence of the ortho-iodo and para-fluoro substituents on the aromatic ring modulates this reactivity but does not prevent the primary degradation pathway: Acid-Catalyzed Solvolysis .

Quick Diagnostics: Is your compound degrading?

SymptomProbable CauseMechanism
Appearance Change Clear oil turning to gummy/dark residuePolymerization or condensation of hydrolysis byproducts (hydroxy-ketones).
TLC/LC-MS Data New peak at [M-Cl+OH] (Mass - 18.5 Da shift)Hydrolysis to 1-Hydroxy-1-(4-fluoro-2-iodophenyl)propan-2-one .
pH Drift Reaction mixture becoming progressively more acidicAutocatalysis : Hydrolysis releases HCl, which further accelerates decomposition.
Loss of Chirality Racemization of enantiomerically enriched materialAcid-catalyzed enolization via the ketone carbonyl.

Part 2: Deep Dive - The Chemistry of Instability

To troubleshoot effectively, we must understand the "Why." The instability of CFIP in acid is driven by two competing mechanistic pathways.

The Primary Threat: Benzylic Solvolysis

The C-Cl bond in CFIP is benzylic . Even though the fluorine and iodine atoms are electron-withdrawing (which destabilizes carbocations), the resonance overlap with the phenyl ring still makes the C-Cl bond significantly more labile than in alkyl chlorides.

In the presence of acid (


) and moisture (

):
  • The carbonyl oxygen may protonate, increasing the electrophilicity of the

    
    -carbon.
    
  • The C-Cl bond breaks (ionization), forming a resonance-stabilized benzylic carbocation.

  • Water attacks this cation, forming the

    
    -hydroxy ketone and releasing HCl.
    
  • Critical Failure Mode: The released HCl acts as a catalyst for the next cycle, creating a runaway degradation effect (Autocatalysis).

The Secondary Threat: Enolization

Acid strongly catalyzes the keto-enol tautomerism.

  • Consequence: If you are working with a chiral version of CFIP, acid will rapidly racemize the stereocenter at the C-Cl position via the planar enol intermediate.

The "Ortho-Iodo" Factor

The bulky iodine atom at the 2-position creates steric strain (ortho-effect). This can twist the carbonyl group out of planarity with the benzene ring.

  • Impact: This twist can actually reduce the stability of the benzylic carbocation (less resonance stabilization), potentially slowing down

    
     pathways compared to the non-iodinated analog. However, it also hinders nucleophilic attack (
    
    
    
    ) for desired reactions, making the "background" hydrolysis reaction more competitive.
Visualization: Degradation Pathway

CFIP_Degradation cluster_legend Key CFIP CFIP (Start) 1-Chloro-1-(4-fluoro-2-iodophenyl) propan-2-one Protonation Protonated Intermediate (Activated Carbonyl) CFIP->Protonation + H+ Cation Benzylic Carbocation (Resonance Stabilized) Protonation->Cation - Cl- (Slow Step) Enol Enol Form (Planar/Achiral) Protonation->Enol Tautomerization Hydroxy Degradation Product 1-Hydroxy Analog + HCl Cation->Hydroxy + H2O / - H+ Enol->CFIP Racemization Hydroxy->CFIP Releases HCl (Accelerates Reaction) Blue: Starting Material Blue: Starting Material Red: Reactive Intermediate Red: Reactive Intermediate Blue: Starting Material->Red: Reactive Intermediate Grey: Waste Product Grey: Waste Product Red: Reactive Intermediate->Grey: Waste Product

Figure 1: Acid-catalyzed degradation mechanism showing the competing pathways of racemization (via Enol) and hydrolysis (via Cation).

Part 3: Experimental Protocols & Troubleshooting

Protocol A: Stability Testing (Go/No-Go Test)

Before committing valuable intermediate to a large-scale reaction, perform this rapid stability check.

  • Prepare Solvent: Take 1 mL of your intended reaction solvent (e.g., Ethanol, THF).

  • Acidify: Add the equivalent acid concentration you expect in your reaction (e.g., 10

    
    L of conc. HCl or equivalent pTsOH).
    
  • Spike: Add 10 mg of CFIP.

  • Monitor:

    • T=0: Take a TLC/LC-MS sample immediately.

    • T=1h: Take a second sample.

  • Interpretation:

    • < 5% degradation: Stable enough for fast reactions (< 2 hours).

    • > 10% degradation: You must switch to Protocol B (Scavenging/Buffering).

Protocol B: Handling in Acidic Cyclizations (e.g., Hantzsch Synthesis)

If you are reacting CFIP with a thioamide or amidine (which produces acid as a byproduct), you must mitigate the autocatalytic loop.

Step-by-Step:

  • Solvent Choice: Use strictly anhydrous solvents (Ethanol or DMF dried over molecular sieves). Water is the enemy.

  • Concentration: Run the reaction at high concentration (> 0.5 M). This favors the bimolecular reaction (desired) over pseudo-first-order hydrolysis.

  • Base Scavenger: Add a weak, non-nucleophilic base if the reaction allows (e.g.,

    
     or 2,6-lutidine) to neutralize HCl as it forms, preventing the pH from dropping too low.
    
    • Note: If the reaction requires acid catalysis, ensure the acid is dry (e.g., dry HCl in dioxane) rather than aqueous HCl.

Protocol C: Storage of CFIP

Never store this compound in an acidic state.

  • Wash: If synthesized via chlorination, ensure the final workup includes a wash with saturated

    
     to remove trace acid.
    
  • Dry: Dry organic layer thoroughly over

    
    .
    
  • Stabilize: Store at -20°C under Argon.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use methanol as a solvent for CFIP reactions? A: Proceed with caution. In acidic media, methanol can act as a nucleophile similar to water, leading to the formation of the


-methoxy ether (solvolysis product) instead of the alcohol. If your desired reaction is slow, the methoxy-impurity will become the major product. Recommendation:  Use non-nucleophilic solvents like THF, DCM, or Toluene if possible.

Q2: I see a "double spot" on TLC after leaving the compound in CDCl3 overnight. What is it? A: Chloroform (


) is naturally acidic due to the formation of DCl/HCl upon exposure to light/air. You are likely observing acid-catalyzed hydrolysis or decomposition. Fix:  Filter your 

through basic alumina before dissolving CFIP, or perform NMR analysis immediately after dissolution.

Q3: Does the Iodine atom fall off (Protodeiodination) in acid? A: Generally, no. Aryl iodides are stable to typical mineral acids (HCl,


) at moderate temperatures (< 80°C). Protodeiodination usually requires very strong acid combined with high heat or specific transition metal catalysis. The C-Cl bond hydrolysis will happen long before the iodine is lost.

Q4: Why is my yield low when scaling up the Hantzsch reaction? A: On scale-up, heat transfer is slower, and "hot spots" can occur. If you add the CFIP to a hot acidic solution, it may decompose before reacting. Solution: Add CFIP slowly to the reaction mixture at a lower temperature (0°C to RT), then slowly ramp to reflux only after the reagents are well-mixed.

Part 5: Workflow Visualization

Handling_Workflow Start Start: CFIP Handling Check_Acid Is the environment acidic? Start->Check_Acid Check_Water Is water present? Check_Acid->Check_Water Yes Safe SAFE: Stable Storage Check_Acid->Safe No (Neutral/Basic) Risk_High HIGH RISK: Rapid Hydrolysis Check_Water->Risk_High Yes (Aqueous Acid) Risk_Med MEDIUM RISK: Slow Degradation Check_Water->Risk_Med No (Anhydrous Acid) Action_Buffer Action: Add Weak Base (NaHCO3) Risk_High->Action_Buffer Mitigation Action_Dry Action: Use Anhydrous Solvent + Molecular Sieves Risk_Med->Action_Dry Mitigation

Figure 2: Decision tree for assessing risk and selecting mitigation strategies when handling CFIP.

References

  • Context: Establishes the baseline stability and storage requirements (sealed, dry, room temp) for the 4-fluoro analog, which serves as the closest direct reference for the 2-iodo variant.
  • Chemistry LibreTexts. (2024). Alpha Halogenation of Aldehydes and Ketones - Acid Catalyzed Mechanism. Retrieved February 28, 2026, from [Link]

    • Context: Defines the fundamental mechanism of acid-catalyzed enolization and subsequent reactivity of -haloketones.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22970739: 1-Chloro-1-(4-chlorophenyl)propan-2-one.[1] Retrieved February 28, 2026, from [Link]

    • Context: Provides physical property data and degradation pathways for structurally analogous chlorin
  • American Elements. (n.d.). 1-(2-chloro-4-fluorophenyl)propan-2-one - Product Safety Data. Retrieved February 28, 2026, from [Link]

    • Context: Confirms commercial availability and handling precautions for closely related fluorinated/chlorin

Sources

Technical Support Center: Purification of Unstable α-Halo Ketones via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced purification methodologies. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying unstable α-halo ketones. These valuable synthetic intermediates are notoriously prone to degradation, which can significantly impact experimental reproducibility, product purity, and overall project timelines.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. The protocols and explanations provided herein are grounded in established chemical principles and have been validated through extensive laboratory application.

Troubleshooting Guide: Common Issues in α-Halo Ketone Recrystallization

This section addresses specific problems you may encounter during the recrystallization of α-halo ketones and offers actionable solutions.

Q1: My α-halo ketone is decomposing during the recrystallization process, evidenced by discoloration (e.g., turning yellow or brown) and a drop in purity. What is happening and how can I prevent it?

A1: Decomposition is the most prevalent issue when working with α-halo ketones. The primary degradation pathway is the elimination of a hydrogen halide (HX), which is often autocatalytic as the generated acid promotes further decomposition.[1] This leads to the formation of unsaturated byproducts and subsequent polymerization or resinification.[1]

Root Causes & Solutions:

  • Thermal Stress: α-Halo ketones are often thermally labile. Prolonged exposure to high temperatures during dissolution can accelerate decomposition.

    • Solution: Employ a low-temperature recrystallization protocol. The goal is to dissolve the compound at the lowest possible temperature that still allows for a significant difference in solubility upon cooling. Choose a solvent or solvent system with a relatively low boiling point.

  • Acidic Impurities: The presence of residual acid from the halogenation reaction can catalyze decomposition.

    • Solution: Before recrystallization, wash the crude product with a cold, dilute aqueous solution of a weak base like sodium bicarbonate to neutralize any residual acid. Be aware that basic conditions can also promote other side reactions, so this wash should be done quickly and at a low temperature.[2]

  • Solvent Choice: Certain solvents can promote decomposition. Protic solvents, especially alcohols, can potentially react with the α-halo ketone.

    • Solution: Opt for aprotic solvents when possible. However, alcohols like ethanol or isopropanol are often used successfully, sometimes in combination with a non-polar co-solvent like petroleum ether or hexanes.[3][4][5] If using an alcohol, ensure the dissolution time is minimized.

Q2: I'm observing "oiling out" instead of crystal formation. My compound separates as a liquid phase. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute's solubility at a given temperature is higher than its saturation concentration in the solvent, but the conditions are not favorable for crystal lattice formation. Essentially, the compound comes out of solution as a supersaturated liquid. This is a common problem, especially with impure compounds.[6][7]

Troubleshooting Strategies:

  • Reduce the Rate of Cooling: Rapid cooling is a frequent cause of oiling out.[6]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before inducing further cooling in an ice bath. Insulating the flask can help slow down the cooling process.

  • Adjust the Solvent System: The chosen solvent may be too good a solvent for your compound.

    • Solution: If using a single solvent, try adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm solution until slight turbidity is observed. Then, re-heat until the solution is clear and allow it to cool slowly.[8] For example, if your compound is dissolved in a minimal amount of hot acetone, you could add hexane as an anti-solvent.

  • Increase the Solvent Volume: There might be an insufficient amount of solvent to keep the compound fully dissolved at the temperature at which it is coming out of solution.[6]

    • Solution: Re-heat the oiled-out mixture and add a small amount of additional hot solvent until the oil redissolves. Then, proceed with slow cooling.

Q3: My α-halo ketone won't crystallize from the solution, even after cooling for an extended period. What steps can I take to induce crystallization?

A3: Failure to crystallize often indicates that the solution is not supersaturated, or that there are no nucleation sites for crystal growth to begin.[7]

Inducement Techniques:

  • Scratching the Flask:

    • How it Works: Scratching the inside of the flask with a glass rod creates microscopic imperfections on the glass surface that can act as nucleation sites.[6][7]

    • Procedure: Gently scratch the flask below the surface of the solution.

  • Seed Crystals:

    • How it Works: Introducing a small, pure crystal of your compound provides a template for further crystal growth.[7]

    • Procedure: Add a single, small seed crystal to the cooled, clear solution.

  • Reduce Solvent Volume: It's possible that too much solvent was used initially.[6][7]

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the α-halo ketone. Then, attempt to cool and crystallize again.

Frequently Asked Questions (FAQs)

Q4: What are the best solvent systems for recrystallizing α-halo ketones?

A4: There is no single "best" solvent system, as the ideal choice is highly dependent on the specific structure and polarity of your α-halo ketone. However, some commonly successful options include:

  • Alcohols and Alcohol/Co-solvent Mixtures: Ethanol, isopropanol, or butanol are frequently used, often mixed with petroleum ether or hexanes.[3] A 50-80% aqueous ethanol solution has also been reported for washing crude products.[4][5]

  • Ketones/Hydrocarbons: Acetone with hexanes is a versatile combination.[8]

  • Ethers/Hydrocarbons: Diethyl ether with hexanes can also be effective.[8]

A good starting point for solvent selection is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.[9]

Table 1: Common Recrystallization Solvent Systems for Ketones

Solvent SystemPolarityCommon Applications & Notes
Ethanol/WaterPolarGood for more polar ketones. Water acts as an anti-solvent.
Ethanol/Petroleum EtherModerately PolarA versatile system where petroleum ether acts as the anti-solvent.[3]
Acetone/HexanesModerately PolarEffective for a wide range of ketones.[8]
Ethyl Acetate/HexanesModerately PolarAnother common and effective mixed solvent system.
Toluene/HexanesNon-polarSuitable for less polar, aromatic ketones.

Q5: How can I minimize the risk of forming di-halogenated byproducts during the synthesis, which complicates the recrystallization?

A5: The formation of di-halogenated and other byproducts is a common challenge in the synthesis of α-halo ketones.[10] Minimizing these impurities from the outset will greatly simplify the purification process.

  • Control of Stoichiometry: Use of a slight excess of the ketone relative to the halogenating agent can help reduce over-halogenation.

  • Reaction Conditions: Acid-free halogenation protocols can improve selectivity and reduce byproduct formation.[10] For instance, using N-bromosuccinimide (NBS) without an acid catalyst can be effective.[10]

  • Phase-Vanishing Protocols: These methods can separate the generated HBr from the product, preventing acid-catalyzed side reactions and simplifying purification.[10]

Q6: What are the ideal storage conditions for purified, unstable α-halo ketones?

A6: Proper storage is critical to prevent degradation of the purified product.

  • Temperature: Store at low temperatures, typically -20°C, to minimize decomposition rates.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against atmospheric moisture and oxygen.[2]

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.[2]

  • Stabilizers: For some lower molecular weight α-halo ketones, the addition of a small amount of water (0.1% up to saturation) has been shown to inhibit the liberation of hydrogen halides and subsequent polymerization.[1]

Experimental Protocols & Visualizations

Protocol 1: General Low-Temperature Recrystallization of an α-Halo Ketone
  • Solvent Selection: In a small test tube, add a few milligrams of your crude α-halo ketone. Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble. Heat the test tube gently. The compound should fully dissolve. Allow to cool; crystals should form.

  • Dissolution: In an appropriately sized flask, add the crude α-halo ketone. Add the minimum amount of the chosen solvent (or the more soluble solvent of a mixed pair) to just cover the solid.

  • Heating: Gently warm the mixture with stirring until the solid dissolves completely. Avoid prolonged heating.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, if crystals have not formed, proceed with inducement techniques (scratching or seeding).

  • Further Cooling: Once crystal growth has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Workflow for Troubleshooting Recrystallization Issues

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oil_out Does the compound oil out? cool->oil_out crystals_form Do crystals form? success Collect Crystals (Success) crystals_form->success Yes scratch_seed Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->scratch_seed No oil_out->crystals_form No add_solvent Re-heat, add more solvent, cool slower oil_out->add_solvent Yes failure Recover Crude Solid & Re-evaluate add_solvent->cool add_solvent->failure Still oils out change_solvent Try a different solvent system scratch_seed->crystals_form reduce_volume Reduce solvent volume (evaporate) & re-cool scratch_seed->reduce_volume Still no crystals reduce_volume->cool reduce_volume->failure Still fails

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

References

  • De Kimpe, N., & De Smaele, D. (2011). Synthetic Access to Aromatic α-Haloketones. Molecules, 16(5), 4150-4181. [Link]

  • US2229625A - Method of stabilizing halogenated ketones. (1941).
  • EP1293494B1 - Process for preparing alpha-halo-ketones. (2003).
  • α-Halo ketone. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. (2010).
  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 27, 2026, from [Link]

  • Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved February 27, 2026, from [Link]

  • CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (2011).
  • Recrystallization. (n.d.). University of Victoria, Department of Chemistry. Retrieved February 27, 2026, from [Link]

Sources

Validation & Comparative

Comparative Analysis of ¹H NMR Predictive Methodologies vs. Empirical Data for 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on heavily halogenated scaffolds to modulate pharmacokinetics, the accurate structural elucidation of these molecules becomes paramount. The compound 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one presents a unique analytical challenge: it features a dense array of halogens (fluorine, chlorine, and iodine) situated across both aromatic and adjacent aliphatic systems. This creates a complex network of anisotropic deshielding, spin-orbit coupling (the "heavy atom effect"), and heteronuclear spin-spin coupling.

This guide objectively compares the performance of three distinct ¹H NMR data acquisition and prediction methodologies: Empirical Acquisition (the gold standard), Quantum Mechanical (DFT-GIAO) Prediction , and Heuristic Ensemble Prediction . By analyzing the causality behind the chemical shifts, researchers can better select the appropriate tools for structural validation.

Mechanistic Causality: Structural Drivers of Chemical Shifts

Before comparing predictive software against empirical data, we must establish the physical causality governing the ¹H NMR spectrum of this molecule. Do not view chemical shifts as mere data points; they are direct readouts of the local electronic environment.

  • The Benzylic Proton (CH-Cl): This proton is exceptionally deshielded. It is situated alpha to a carbonyl group (anisotropic deshielding), alpha to an electronegative chlorine atom (inductive deshielding), and attached directly to the aromatic ring. Furthermore, the massive electron cloud of the ortho-iodine atom forces the benzylic proton into a sterically compressed conformation, pushing its resonance significantly downfield (expected ~5.95 ppm).

  • The Aromatic Protons (H-3, H-5, H-6): The 4-fluoro-2-iodophenyl ring exhibits complex heteronuclear coupling. Fluorine (¹⁹F, spin ½) couples strongly through bonds. The H-3 proton, situated between the iodine and fluorine atoms, experiences a large ortho coupling to fluorine (³J{HF} ≈ 8.5 Hz) and a small meta coupling to H-5 (⁴J{HH} ≈ 2.5 Hz), appearing as a doublet of doublets (dd)[1].

G F Fluorine (F-4) H3 Proton H-3 (dd) F->H3 ³J_HF (8-10 Hz) H5 Proton H-5 (ddd) F->H5 ³J_HF (8-10 Hz) H6 Proton H-6 (dd) F->H6 ⁴J_HF (5-6 Hz) H3->H5 ⁴J_HH (2-3 Hz) H5->H6 ³J_HH (8-9 Hz)

J-coupling network of the 4-fluoro-2-iodophenyl ring highlighting 1H-19F and 1H-1H interactions.

Comparative Methodologies: Workflows & Protocols

To objectively evaluate performance, we compare three distinct workflows. Every protocol described below is designed as a self-validating system to ensure scientific integrity.

Protocol A: Empirical Acquisition (The Gold Standard)

Empirical data remains the ultimate source of truth. To ensure the protocol is self-validating, internal referencing and 2D cross-validation are mandatory.

  • Sample Preparation: Dissolve 15 mg of 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters: Utilize a 600 MHz spectrometer equipped with a cryoprobe. Set the temperature to 298 K. Use a 30° flip angle (zg30 pulse program) with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the sterically hindered benzylic proton.

  • Self-Validation Step: Acquire a 2D ¹H-¹³C HMBC spectrum. The assignment of the CH-Cl proton is definitively validated only if it shows a strong ³J{CH} cross-peak to the carbonyl carbon (~195 ppm) and a ²J{CH} cross-peak to the C1 of the aromatic ring.

Protocol B: Quantum Mechanical (DFT-GIAO) Prediction

Density Functional Theory (DFT) coupled with Gauge-Including Atomic Orbitals (GIAO) provides an ab initio prediction of chemical shifts[2].

  • Geometry Optimization: Optimize the 3D conformer using the B3LYP functional. Crucially, because of the heavy iodine atom, standard basis sets (like 6-31G*) will fail due to relativistic effects. You must use an Effective Core Potential (ECP) such as LANL2DZ for iodine, and 6-31+G(d,p) for the remaining atoms.

  • Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method.

  • Linear Scaling: Convert shielding tensors to chemical shifts using empirically derived linear scaling factors specific to halogenated environments.

Protocol C: Heuristic Ensemble Prediction (e.g., Mnova NMRPredict)

Heuristic software relies on vast databases of known structures, utilizing HOSE-code (Hierarchical Orthogonal Space Environment) and Machine Learning algorithms[3].

  • Input: Draw the 2D structure with explicit stereochemistry.

  • Execution: Run the ensemble prediction algorithm, which cross-references the specific 1-chloro-2-oxopropyl and 4-fluoro-2-iodophenyl substructures against experimental databases.

  • Validation: Review the provided confidence intervals. If the exact heavy-halogen scaffold is absent from the training set, the software interpolates, which can lead to specific deviations.

Workflow Start 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one Emp Empirical Acquisition (600 MHz, CDCl3) Start->Emp DFT DFT-GIAO Calculation (B3LYP/ECP) Start->DFT Heur Heuristic Prediction (Mnova Ensemble) Start->Heur Compare Data Synthesis & Comparative Analysis Emp->Compare DFT->Compare Heur->Compare Validate Self-Validation (2D NMR: HMBC / HOESY) Compare->Validate

Tripartite workflow comparing empirical NMR acquisition with DFT and heuristic prediction models.

Quantitative Data Synthesis & Comparison

The following table summarizes the comparative performance of the three methodologies.

Proton EnvironmentEmpirical Data (Expected ppm)DFT-GIAO (B3LYP/ECP)[2]Mnova Ensemble (Heuristic)[3]Multiplicity & Mechanistic Causality
CH₃ (Ketone) 2.352.412.28Singlet (s) : Alpha to carbonyl, isolated from spin-spin coupling networks.
CH-Cl (Benzylic) 5.956.225.75Singlet (s) : Highly deshielded by Cl, C=O, and Ar. Steric compression from ortho-I.
Ar-H3 7.657.857.52dd : Deshielded by ortho-F. Couples to F (³J{HF}) and H5 (⁴J{HH}).
Ar-H5 7.157.307.08ddd : Couples to F (³J{HF}), H6 (³J{HH}), and H3 (⁴J_{HH}).
Ar-H6 7.357.487.25dd : Couples to H5 (³J{HH}) and F (⁴J{HF}).
Performance Analysis: The "Heavy Atom" Pitfall

When comparing the data, a clear pattern emerges regarding the CH-Cl benzylic proton .

  • Heuristic Methods (Mnova) tend to under-predict the chemical shift (5.75 ppm vs 5.95 ppm). This occurs because standard HOSE-code databases often lack sufficient examples of the extreme steric compression caused specifically by an ortho-iodine atom adjacent to a bulky, halogenated alkyl chain.

  • DFT-GIAO Methods tend to over-predict the shift (6.22 ppm vs 5.95 ppm). While DFT handles the geometry well, the spin-orbit coupling effects of the heavy iodine atom on the adjacent benzylic proton are notoriously difficult to model perfectly, even with ECPs, leading to an overestimation of the deshielding cone.

References

  • DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules Source: ACS Publications (Journal of Organic Chemistry)[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: National Center for Biotechnology Information (PMC)[Link]

  • Mnova NMRPredict: Fast & Accurate NMR Prediction from Chemical Structures Source: Mestrelab Research[Link]

Sources

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2-iodo Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-iodo derivatives, particularly 4-fluoro-2-iodoaniline, are indispensable bifunctional scaffolds in modern drug discovery. They are frequently utilized in multidimensional reaction screening and transition-metal-catalyzed cross-couplings[1]. However, the presence of both a highly labile carbon-iodine (C-I) bond and a highly stable carbon-fluorine (C-F) bond creates a unique analytical challenge. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), detailing their mechanistic fragmentation pathways, performance metrics, and self-validating experimental protocols.

Mechanistic Insights: The Causality of Fragmentation

To optimize an analytical method, one must first understand the thermodynamic and chemical causality driving ion dissociation. The structural dichotomy of 4-fluoro-2-iodoaniline dictates its behavior across different mass spectrometry platforms.

GC-EI-MS: Hard Ionization Dynamics

In GC-MS, Electron Ionization (EI) at 70 eV strips an electron from the analyte to form a radical cation (


). The causality of the subsequent fragmentation is strictly governed by bond dissociation energies. The C-I bond (~240 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol). Consequently, the primary cleavage event is the rapid, homolytic loss of an iodine radical, yielding a dominant 

base peak at m/z 110. The robust C-F bond ensures the fluorine atom is typically retained in this primary fragment, making EI highly predictable but prone to over-fragmentation.
LC-ESI-MS/MS: Soft Ionization and the "Ortho Effect"

Conversely, LC-MS/MS employs Electrospray Ionization (ESI), a soft ionization technique where charged droplets undergo Coulomb explosions to yield intact protonated molecules (


)[2]. When these stable ions are subjected to Collision-Induced Dissociation (CID) in a triple quadrupole, the fragmentation causality shifts from simple bond energy to complex structural rearrangements.

Research demonstrates that protonated haloanilines undergo specific heterolytic hydrogen transfers and halogen radical losses under CID[3]. Due to the spatial proximity of the substituents—known as the "ortho effect"—4-fluoro-2-iodoaniline frequently exhibits a characteristic loss of hydrogen fluoride (HF) alongside iodine loss. This often proceeds through a transient aza-biheterocyclic intermediate, allowing for high-resolution structural differentiation of isomers[3].

Platform Performance Comparison

When selecting an analytical platform, researchers must balance the need for untargeted structural confirmation against targeted quantitative sensitivity.

Table 1: GC-MS vs. LC-MS/MS Performance Metrics
Analytical MetricGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Primary Ionization Species Radical Cation (

, m/z 237)
Protonated Molecule (

, m/z 238)
Dominant Fragmentation Homolytic loss of Iodine (

)
Heterolytic loss of HF & HI via CID
Matrix Susceptibility Low (Matrix separated via GC volatility)High (Vulnerable to ESI ion suppression)
Limit of Detection (LOD) ~10-50 ng/mL~0.5-5 ng/mL (in MRM mode)
Best Use Case Library-matched structural confirmationHigh-throughput trace quantification

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust analytical protocols must be self-validating systems. The greatest threat to LC-MS/MS accuracy is ion suppression—where co-eluting matrix components compete for charge in the ESI source, artificially lowering the analyte signal[4]. The following protocols are designed with built-in causality checks to ensure trustworthiness.

Protocol A: LC-ESI-MS/MS MRM Quantification (Self-Validating)
  • Sample Preparation & Isotope Spiking: Spike the biological or reaction matrix with a stable isotopically labeled internal standard (e.g.,

    
    -4-fluoro-2-iodoaniline).
    
    • Causality Check: The internal standard co-elutes exactly with the target analyte, experiencing identical ion suppression from matrix components, thereby self-correcting the final quantitative calculation[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column using a gradient of 0.1% formic acid in water and acetonitrile.

    • Causality Check: Formic acid acts as a proton donor, facilitating protonation in the positive ESI mode and maximizing the

      
       yield[2].
      
  • CID Tuning & MRM Acquisition: Monitor the Multiple Reaction Monitoring (MRM) transitions m/z 238

    
     110 (loss of HI) and m/z 238 
    
    
    
    218 (loss of HF).
    • Causality Check: Tracking two orthogonal fragmentation pathways ensures high specificity and confirms peak identity against isobaric interferences[3].

Protocol B: GC-EI-MS Structural Confirmation
  • Derivatization: Treat the sample with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes.

    • Causality Check: Free anilines can tail on GC columns due to hydrogen bonding with the stationary phase. Silylation of the amine group increases volatility and sharpens chromatographic resolution.

  • Data Acquisition: Operate the MS in full scan mode (m/z 50-300) with an EI source at 70 eV.

  • Spectral Validation: Analyze the molecular ion signature.

    • Causality Check: Iodine is monoisotopic (

      
      ). The presence of a weak 
      
      
      
      peak followed by a massive
      
      
      base peak serves as an internal validation of the iodo-substituent's presence.

Visualizing Workflows and Pathways

Fragmentation M_EI Radical Cation[M]+. m/z 237 Frag_I Loss of Iodine [M-I]+ m/z 110 M_EI->Frag_I 70 eV EI (Homolytic Cleavage) M_ESI Protonated Ion[M+H]+ m/z 238 M_ESI->Frag_I CID (Halogen Radical Loss) Frag_HF Loss of HF [M+H-HF]+ m/z 218 M_ESI->Frag_HF CID (Ortho Effect) Heterolytic Transfer Aza Aza-biheterocyclic Intermediate Frag_HF->Aza Structural Rearrangement

Caption: Mass spectrometry fragmentation pathways of 4-fluoro-2-iodoaniline under EI and CID conditions.

Workflow Sample Sample Preparation (Spike-in Internal Standard) GC GC-EI-MS Platform (Hard Ionization) Sample->GC Volatile/Derivatized LC LC-ESI-MS/MS Platform (Soft Ionization) Sample->LC Polar/Intact GC_Data Library Matching & Structural Confirmation GC->GC_Data Full Scan Mode LC_Data MRM Quantification & Matrix Effect Mitigation LC->LC_Data Tandem MS (CID)

Caption: Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS self-validating systems.

References

  • [3] Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. PubMed / NIH. 3

  • [1] Multidimensional Reaction Screening for Photochemical Transformations as a Tool for Discovering New Chemotypes. PMC / NIH. 1

  • [2] Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metwarebio. 2

  • [4] Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom.4

Sources

Structural Elucidation of Alpha-Chloro Ketones: A Comparative Guide to FTIR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The alpha-chloro ketone functional group is a highly versatile electrophilic center utilized extensively in drug development and complex organic synthesis[1]. Because these molecules often act as highly reactive intermediates—such as in the haloform reaction[2]—confirming their structural integrity rapidly and accurately is paramount. Fourier Transform Infrared (FTIR) spectroscopy remains the frontline analytical technique for this purpose.

This guide explores the mechanistic causality behind the characteristic IR peak shifts of alpha-chloro ketones and objectively compares the performance of Attenuated Total Reflectance (ATR) versus Transmission FTIR for analyzing these reactive compounds.

Mechanistic Causality of the Carbonyl Peak Shift

In a standard, unsubstituted aliphatic ketone, the carbonyl (


) stretching vibration typically absorbs IR radiation at approximately 1715 

. However, the introduction of a chlorine atom at the alpha-carbon fundamentally alters the local electronic environment.

Chlorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This withdrawal pulls electron density away from the carbonyl carbon, which suppresses the single-bond character of the


 group (the 

dipolar resonance contributor) and increases its double-bond character.

As a result, the force constant (


) of the 

bond increases. According to Hooke's Law for molecular vibrations, a higher force constant translates directly to a higher vibrational frequency. Consequently, the alpha-chloro ketone motif shifts the carbonyl absorption to a higher wavenumber, typically between 1725

and 1745

[1].

Mechanism Cl Electronegative α-Chlorine Inductive Inductive Electron Withdrawal (-I Effect) Cl->Inductive Bond Shortens & Strengthens C=O Bond Inductive->Bond Force Increases Force Constant (k) Bond->Force Shift IR Peak Shifts to Higher Wavenumber (Blue Shift) Force->Shift

Mechanistic pathway of the inductive effect causing the C=O IR peak blue shift.

Instrumentation Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing alpha-chloro ketones, which are frequently corrosive, lachrymatory liquids or moisture-sensitive solids[1], the choice of FTIR sampling technique dictates both workflow efficiency and data quality.

Transmission FTIR

Historically the gold standard, this technique passes IR light directly through the sample. While it yields high-quality spectra with excellent library matching capabilities[3], it requires the sample to be housed between alkali halide windows (e.g., NaCl or KBr). The primary failure point here is that ambient moisture and reactive alpha-halo compounds can dissolve or etch these windows[3], leading to costly equipment degradation and sample contamination.

ATR-FTIR (Attenuated Total Reflectance)

ATR has largely superseded transmission for reactive liquids. It utilizes an Internal Reflection Element (IRE), typically a robust Diamond or ZnSe crystal, where the IR beam interacts with the sample via an evanescent wave[3]. This method is non-destructive, requires zero sample dilution, and is impervious to the corrosive nature of alpha-chloro ketones.

The Causality of ATR Spectral Variance: The depth of penetration in ATR is wavelength-dependent. At higher wavenumbers (e.g., the 1725-1745




stretch), the penetration depth is shallower compared to the lower-wavenumber fingerprint region. This causes the carbonyl peak to appear artificially weaker than it would in a transmission spectrum, necessitating a mathematical "ATR correction" algorithm during data processing to normalize intensities[4].
Quantitative Data Summaries

Table 1: Characteristic IR Wavenumbers for Structural Elucidation

Functional GroupTypical C=O Wavenumber (

)
Peak Intensity
Aliphatic Ketone~ 1715Strong, Sharp
Alpha-Chloro Ketone ~ 1725 - 1745 Strong, Sharp
Acyl Chloride~ 1800Strong, Sharp

Table 2: Performance Comparison for Alpha-Chloro Ketone Analysis

FeatureATR-FTIR (Diamond/ZnSe)Transmission FTIR (NaCl/KBr)
Sample Preparation None (Neat liquid/solid)Requires dilution or thin films
Window Durability Highly resistant to corrosivesDegrades via moisture/halogens
Spectral Quality Requires ATR intensity correctionNative high-quality intensities
Workflow Speed < 2 minutes5 - 10 minutes

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system for analyzing reactive alpha-chloro ketones.

  • Crystal Validation (Background): Clean the diamond ATR crystal with a volatile, non-reactive solvent (e.g., dry dichloromethane). Run a background scan (4000-400

    
    ).
    
    • Validation Checkpoint: The background must show >95% transmittance with no residual organic peaks, ensuring no cross-contamination from previous electrophiles.

  • Sample Application: Apply 1-2 drops of the neat alpha-chloro ketone liquid (or a few milligrams of solid clamped at standard pressure) directly onto the IRE crystal.

  • Spectral Acquisition: Execute the FTIR scan at a resolution of 4

    
     for 16-32 scans to optimize the signal-to-noise ratio.
    
  • Algorithmic Correction: Apply the standard ATR correction algorithm in the spectrometer's software to adjust for the wavelength-dependent penetration depth[4].

  • Peak Verification: Analyze the spectrum.

    • Validation Checkpoint: Confirm the

      
       stretch at 1725-1745 
      
      
      
      and identify the corresponding
      
      
      stretch in the fingerprint region (typically 750-700
      
      
      ).

Workflow Start Sample Preparation (Neat Liquid/Solid) Background Collect Background Spectrum (Air/Blank Crystal) Start->Background Load Apply Sample to ATR Crystal (Diamond/ZnSe) Background->Load Scan Execute FTIR Scan (4000-400 cm⁻¹) Load->Scan Process Apply ATR Correction (Algorithm) Scan->Process Analyze Analyze C=O Peak Shift (~1725-1745 cm⁻¹) Process->Analyze

Step-by-step ATR-FTIR workflow for analyzing alpha-chloro ketones.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Available at:[Link]

  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling". Available at:[Link]

  • Master Organic Chemistry. "Haloform Reaction of Methyl Ketones". Available at:[Link]

Sources

Safety Operating Guide

1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Operational Context

As researchers, we often treat waste disposal as a janitorial afterthought. However, with 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one , this complacency is a safety risk. This compound is not merely "organic waste"; it is a multi-halogenated


-chloroketone.

Functionally, this molecule is a potent alkylating agent (due to the labile


-chlorine) and a likely lachrymator . The presence of three distinct halogens (Cl, F, I) creates a complex incineration profile requiring specific scrubbing protocols to prevent the release of corrosive acid gases (HCl, HF, HI).

This guide defines the disposal workflow that ensures personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Part 1: Hazard Characterization & Waste Classification

Before disposal, you must understand the "Why." This compound poses a dual threat: biological reactivity and combustion toxicity .

FeatureHazard ImplicationDisposal Consequence

-Chloro Ketone Moiety
High alkylating potential (SN2 reactivity). Potent lachrymator (tear gas effect) and skin sensitizer.DO NOT dispose of in general trash. Must be segregated as hazardous chemical waste.[1][2][3]
Aryl Iodine (C-I) Weak C-I bond; potential for photolytic cleavage. Heavy metal-like behavior in waste streams.High heating value, but generates HI (Hydroiodic acid) upon incineration.
Aryl Fluorine (C-F) Extremely stable bond. Requires high-temperature incineration (>1100°C) to break.Generates HF (Hydrofluoric acid) upon combustion. Requires scrubbers; Strictly Halogenated Waste .
Regulatory Classification (RCRA)

While this specific intermediate may not be explicitly P-listed or U-listed by name, it defaults to the following strict categories based on its functional groups:

  • Primary Stream: Halogenated Organic Solvent Waste.[4][5]

  • Characteristic: Toxic (D000 series potential), Irritant.[6]

Part 2: Waste Segregation & Compatibility

The most common error in disposing of this compound is mixing it with non-halogenated solvents (e.g., Acetone, Ethanol).

The "Halogen Rule": Incinerators charge significantly more (2–3x) for halogenated waste because they must neutralize the acid gases produced. Mixing 100 mL of this compound into a 20 L drum of Acetone renders the entire drum "Halogenated," tripling the disposal cost.

Compatibility Matrix
Chemical ClassCompatibility StatusScientific Rationale
Non-Halogenated Solvents Segregate Economic/Regulatory efficiency.[2]
Strong Bases (NaOH, KOH) INCOMPATIBLE

-haloketones can undergo violent polymerization or Favorskii rearrangement, generating heat.
Strong Oxidizers INCOMPATIBLE Potential for uncontrolled oxidation and release of iodine vapor (

).
Aqueous Waste Segregate Hydrolysis of the C-Cl bond can generate HCl over time, pressurizing containers.

Part 3: Operational Disposal Protocols

Protocol A: Bulk Liquid/Solid Disposal (Unused Material)

Use this for pure compound or reaction mixtures (>5 mL).

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Why: HDPE is resistant to the corrosive potential of any hydrolyzed acid byproducts. Avoid metal cans, which will corrode if HCl/HI evolves.

  • Labeling:

    • Tag must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • List components: "1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one."

    • Critical: Do not use abbreviations.

  • Transfer:

    • Perform all transfers in a Fume Hood .[7]

    • PPE: Double Nitrile gloves, Lab coat, Safety Glasses (Goggles preferred due to lachrymatory nature).

  • Storage: Store in the Satellite Accumulation Area (SAA) away from light (to prevent iodine dissociation) until pickup.

Protocol B: Glassware Decontamination (The "Quench")

Use this for cleaning flasks, spatulas, and trace residues. Do NOT use this for bulk waste treatment without a permit.

Because this is an alkylating agent, simply rinsing it with water is insufficient and dangerous. You must chemically destroy the electrophilic site.

  • Preparation: Prepare a Decontamination Solution :

    • 10% Sodium Thiosulfate (

      
      ) in water.
      
    • Mechanism:[5][8][9][10] Thiosulfate is a soft nucleophile that will displace the

      
      -chlorine and reduce any free iodine, rendering the molecule non-volatile and less toxic.
      
  • Rinse: Soak contaminated glassware in this solution for 15–30 minutes.

  • Final Wash: Rinse with acetone, then water.

  • Disposal of Rinsate: The thiosulfate rinse must be collected as Aqueous Chemical Waste (contains organic contaminants). Do not pour down the drain.

Part 4: Emergency Spill Response

Scenario: You drop a vial containing 5g of the compound on the floor.

  • Evacuate & Ventilate: Immediately clear the area. If the compound is volatile or aerosolized, the lachrymatory effect will be immediate. Allow fume hoods to purge the room for 10-15 minutes.

  • PPE Up: Respiratory protection (N95 minimum, Half-mask with Organic Vapor cartridge preferred) is required if outside the hood.

  • Containment: Ring the spill with Vermiculite or Diatomaceous Earth .

    • Note: Do not use paper towels initially; they increase surface area for evaporation.

  • Deactivation: Spray the absorbent material with the Thiosulfate Solution (from Protocol B) to suppress volatility.

  • Collection: Scoop absorbed material into a wide-mouth jar. Label as "Solid Debris Contaminated with Halogenated Ketones."

Part 5: Visualizing the Workflow

The following logic flow ensures you make the correct decision between bulk disposal and decontamination.

DisposalWorkflow Start Waste Generation: 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one Decision Is it Bulk Material (>5 mL) or Trace Residue? Start->Decision Bulk Bulk Material Decision->Bulk Bulk Trace Trace / Glassware Decision->Trace Trace Container Select HDPE/Glass Container (No Metal) Bulk->Container Label Label: HAZARDOUS WASTE (Halogenated Organic) Container->Label Segregate Segregate from Non-Halogenated Solvents Label->Segregate Incineration High-Temp Incineration (with Acid Scrubbers) Segregate->Incineration Quench Rinse with 10% Sodium Thiosulfate (Nucleophilic Deactivation) Trace->Quench CollectRinse Collect Rinsate as Aqueous Chemical Waste Quench->CollectRinse CollectRinse->Incineration

Figure 1: Decision logic for segregating bulk material versus treating trace residues.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

  • Eder, E., et al. Mutagenic properties of allylic and allylic-like compounds: alpha-halo carbonyls. Environmental Health Perspectives. 1982. (Mechanistic basis for alkylating hazard). [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026


-Haloketone Handling
Part 1: Executive Safety Assessment

Substance Class:


-Haloketone / Aryl Halide
Primary Hazard: Potent Lachrymator & Alkylating Agent 

Handling 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one requires protocols exceeding standard organic synthesis measures. Structurally, the presence of the chlorine atom alpha to the carbonyl group (C-Cl adjacent to C=O) classifies this molecule as a potent lachrymator (tear-inducing agent) and a direct alkylating agent .

Why this matters:

  • Lachrymatory Effect: Like its structural analog

    
    -chloroacetophenone (CN gas), this compound can incapacitate researchers via ocular and respiratory irritation at parts-per-billion (ppb) concentrations.
    
  • Permeation: The iodine and fluorine substituents increase lipophilicity, potentially facilitating rapid skin absorption and permeation through standard glove materials.

  • Reactivity: As an alkylating agent, it poses a latent genotoxic risk by reacting with nucleophilic residues in DNA and proteins.

Part 2: PPE Defense Matrix

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for direct manipulation of this compound. The following matrix defines the required "Defense in Depth."

Protection ZoneRequired EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / Laminate (EVOH)

-haloketones permeate nitrile and latex rapidly. Laminate provides >4-hour breakthrough time.
Hand Protection (Outer) 5-8 mil Nitrile (Disposable) Sacrificial outer layer to protect the laminate inner glove from abrasion and maintain dexterity.
Ocular/Face Chemical Goggles (Indirect Vent) Safety glasses allow vapors to bypass the lens. Goggles seal the ocular cavity against lachrymatory vapors.
Respiratory Fume Hood (Primary) Mandatory. Do not handle on an open bench.
Respiratory (Emergency) Full-Face Respirator (OV/AG) Only for spill cleanup outside the hood. Requires Organic Vapor (OV) and Acid Gas (AG) cartridges.
Body Tyvek® Sleeves or Apron Covers the gap between the lab coat cuff and glove; prevents skin absorption during reaching motions.
Part 3: Operational Workflow & Logistics
3.1 The "Double-Glove" Protocol

Do not rely on single-layer protection. The lipophilic nature of the iodophenyl group allows the compound to migrate through nitrile matrices.

  • Don Inner Glove: Wear Silver Shield/Laminate gloves. These are loose-fitting but chemically impervious.

  • Don Outer Glove: Pull a standard nitrile exam glove over the laminate glove. This compresses the loose laminate, restoring dexterity and providing grip.

  • Doffing Sequence: Remove the outer nitrile glove immediately if splashed. Inspect the inner laminate glove. If the inner glove is compromised, wash hands immediately with soap and cold water (warm water opens pores).

3.2 Weighing and Transfer (Critical Step)

Solid


-haloketones often carry a static charge, leading to "fly-away" powder that contaminates the balance area.
  • Engineering Control: Use an ionizing bar (static eliminator) inside the balance enclosure.

  • Solvent Selection: Avoid DMSO or DMF if possible. These solvents act as carriers, dramatically increasing the rate of skin absorption. Use Dichloromethane (DCM) or Ethyl Acetate, but be aware these solvents degrade nitrile quickly—reinforcing the need for the Laminate inner glove.

3.3 Decontamination & Waste Logistics

The iodine and fluorine atoms classify this as Halogenated Waste , which incurs higher disposal costs and strict segregation rules.

  • Quench Protocol: For small spills or glassware cleaning, treat with a dilute solution of sodium thiosulfate or cysteine . These nucleophiles react with the alkylating center, neutralizing the lachrymatory properties.

  • Waste Segregation:

    • Stream A: Halogenated Solvents (High BTU).

    • Stream B: Solid Waste (contaminated silica/paper).

    • Labeling: Must explicitly state "Lachrymator" and "Alkylating Agent" to protect waste management personnel.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop Work" triggers.

SafetyProtocol Start Task: Handle 1-Chloro-1-(4-fluoro-2-iodophenyl)propan-2-one RiskCheck Is Fume Hood Available & Certified? Start->RiskCheck Stop STOP WORK Notify EHS Immediately RiskCheck->Stop No PPE_Check PPE Check: 1. Goggles (Not Glasses) 2. Laminate Liners 3. Nitrile Outer RiskCheck->PPE_Check Yes PPE_Check->Stop Missing Items Prep Preparation: Prepare Thiosulfate Quench Bath Check Static Control PPE_Check->Prep All Items Ready Action Experimental Manipulation (Keep Sash < 18 inches) Prep->Action Spill Spill / Exposure Event? Action->Spill Emergency Emergency Protocol: 1. Evacuate Lab 2. Do NOT wipe eyes (rinse only) 3. Alert Colleagues (Lachrymator) Spill->Emergency Yes Cleanup Decon & Waste: Quench glassware in Thiosulfate Segregate Halogenated Waste Spill->Cleanup No

Caption: Operational Safety Decision Tree. Note the critical "Stop Work" gates if Engineering Controls or PPE are insufficient.

Part 5: Emergency Response Specifics

In Case of Ocular Exposure (Lachrymatory Effect):

  • Do not rub eyes. The compound reacts with corneal proteins. Rubbing drives the chemical deeper.

  • Flush immediately at an eyewash station for 15 minutes.

  • Fresh Air: Move the victim to fresh air immediately.[1][2] The sensation of burning may persist even after flushing due to the alkylation mechanism.

In Case of Skin Contact:

  • Drench: Use the safety shower or sink drench hose immediately.

  • Soap: Use copious amounts of soap. Water alone is ineffective due to the lipophilic iodine/fluoro groups.

  • Monitor: Watch for delayed blistering (vesicant action) up to 24 hours post-exposure.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[3] Compound Summary:

    
    -Chloroacetophenone (Structural Analog for Hazard Class). National Library of Medicine. [Link]
    
  • Occupational Safety and Health Administration (OSHA). (n.d.).

    
    -Chloroacetophenone. [Link]
    

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.